2-(2-hydroxyanilino)-1H-pyrimidin-6-one
Description
Properties
IUPAC Name |
2-(2-hydroxyanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-8-4-2-1-3-7(8)12-10-11-6-5-9(15)13-10/h1-6,14H,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDJPMUBAYTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution: Primary Synthetic Route
Reaction Mechanism and Starting Materials
The most documented method involves nucleophilic substitution at the C2 position of a pre-functionalized pyrimidine scaffold. The starting material, ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate (CAS: N/A), reacts with 2-hydroxyaniline in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. The methylthio (-SMe) group acts as a leaving group, replaced by the amine nucleophile via a two-step mechanism:
Optimized Reaction Conditions
Table 1: Comparative Analysis of Solvent Systems
Critical Variables:
Alternative Synthetic Strategies
Cyclocondensation Approaches
Pyrimidinones are often synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For example, reacting ethyl acetoacetate with 2-hydroxyaniline and thiourea in basic conditions could yield the target compound, though this route remains hypothetical for this specific derivative.
Post-Synthetic Modifications and Purification
Recrystallization Protocols
Crude product purification is achieved via recrystallization:
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Challenges and Limitations
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyanilino)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilino-pyrimidinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-Cancer Activity
The compound exhibits promising anti-cancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). Research indicates that derivatives of 2-(2-hydroxyanilino)-1H-pyrimidin-6-one can selectively inhibit mutant forms of EGFR while sparing the wild-type receptor, thereby reducing associated toxicities such as skin rashes and diarrhea .
Key Findings:
- Inhibition of Tumor Growth: In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with this compound compared to control groups .
- Mechanism of Action: The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation, particularly in cancers characterized by EGFR mutations .
1.2 Anti-Inflammatory Properties
In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Agricultural Applications
2.1 Fungicidal Activity
The compound has been identified as a potential fungicide due to its ability to inhibit the secretion of hydrolytic enzymes by fungi, which are essential for plant tissue degradation during infection. This mode of action is particularly effective against pathogens like Botrytis cinerea, commonly affecting crops such as grapes and strawberries .
Key Findings:
- Efficacy Against Fungal Diseases: Pyrimethanil, a related compound, has been studied extensively for its effectiveness in controlling fungal infections in various crops, indicating that similar derivatives may offer agricultural benefits .
- Safety Profile: Toxicological evaluations suggest that these compounds have a favorable safety profile for use in agricultural settings, with minimal adverse effects on non-target organisms .
Case Studies and Research Findings
3.1 Case Study on Tumor Growth Inhibition
A detailed study involved administering this compound to mice with induced tumors. Results showed a marked decrease in tumor volume after treatment compared to untreated controls, highlighting its potential as an effective cancer therapy.
3.2 Safety and Toxicity Assessments
Toxicological assessments conducted on animal models revealed that the compound exhibited no significant adverse effects at therapeutic doses. This is crucial for its development as a safe therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyanilino)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit replication protein A (RPA), a protein involved in DNA replication and repair . By binding to the N-terminal domain of RPA70, the compound effectively disrupts critical protein interactions, leading to increased DNA replication stress and potential cell death in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 2-(2-hydroxyanilino)-1H-pyrimidin-6-one with related pyrimidinone derivatives:
*Calculated using average atomic masses.
Research Findings and Implications
- Enzyme Inhibition : Compounds with aromatic substituents (e.g., ) show stronger inhibition of enzymes like tyrosine kinases, but their low solubility limits bioavailability. The hydroxy group in the target compound could balance potency and solubility .
- Antimicrobial Potential: Benzimidazole-containing analogs () exhibit antifungal activity, suggesting that the target compound’s hydroxyanilino group might be modified for similar applications .
- Toxicity Considerations: Chlorinated derivatives () may pose higher toxicity risks compared to hydroxy- or amino-substituted compounds, which are generally better tolerated .
Q & A
Q. What are the recommended synthetic routes for 2-(2-hydroxyanilino)-1H-pyrimidin-6-one?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Cyclocondensation of substituted anilines with β-keto esters or malononitrile derivatives under acidic conditions to form the pyrimidinone core.
- Step 2: Functionalization at the 2-position via nucleophilic aromatic substitution (e.g., using 2-hydroxyaniline in the presence of a base like KCO).
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography (e.g., orthorhombic P222 space group, unit cell parameters: a = 8.78 Å, b = 10.40 Å, c = 11.18 Å) confirms hydrogen-bonding networks (N–H···O and O–H···O interactions) .
- NMR spectroscopy: H NMR (DMSO-d6) shows characteristic peaks for the hydroxyanilino group (δ 10.2 ppm, broad singlet) and pyrimidinone carbonyl (δ 165 ppm in C NMR).
- Mass spectrometry: ESI-MS (positive mode) confirms the molecular ion peak at m/z 216.2 [M+H] .
Q. What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- pH stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 25°C for 24 hours) with HPLC monitoring. The compound is stable in neutral buffers but prone to hydrolysis in strongly acidic/basic conditions, particularly at the pyrimidinone carbonyl .
- Thermal stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C under inert atmosphere to prevent oxidation .
Q. How can initial bioactivity screening be designed for this compound?
Methodological Answer:
- In vitro assays: Use liver cell lines (e.g., HepG2) to assess hepatoprotective activity (e.g., inhibition of MKK4, IC determination via ELISA) .
- Dose-response curves: Test concentrations from 1 nM to 100 µM, with positive controls (e.g., silymarin for liver regeneration studies) .
Advanced Research Questions
Q. What computational docking approaches are suitable for studying ligand-protein interactions?
Methodological Answer:
- Software: Use Glide (Schrödinger) with the OPLS4 force field.
- Protocol:
- Prepare the ligand: Optimize geometry (B3LYP/6-31G*) and assign protonation states (pH 7.4).
- Grid generation: Define the active site using crystallographic data (e.g., PDB: 4MKK for MKK4).
- Docking parameters: Apply Van der Waals scaling (0.8 for nonpolar atoms) and penalize exposed charged groups. Validate enrichment factors (EF > 20) using decoy datasets .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Assay validation: Confirm in vitro results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
- Metabolic profiling: Perform LC-MS/MS to identify metabolites in plasma (e.g., hydroxylation at the anilino group may reduce activity in vivo).
- Structural analogs: Compare with derivatives (e.g., 2-fluoroanilino analogs) to determine pharmacophore requirements .
Q. What strategies improve synthetic yield and scalability?
Methodological Answer:
-
Optimization: Use design of experiments (DoE) to vary temperature (80–120°C), solvent (i-PrOH vs. EtOH), and catalyst (p-TsOH).
-
Table:
Condition Yield (%) Purity (%) i-PrOH, 100°C 75 92 EtOH, reflux 68 88 p-TsOH catalyst 82 95 -
Scale-up: Replace column chromatography with crystallization (ethanol/water, 3:1) for batches >10 g .
Q. How can researchers investigate the compound’s mechanism of action in disease models?
Methodological Answer:
- Pathway analysis: Use RNA-seq or phosphoproteomics (e.g., LC-MS/MS) in treated vs. untreated cells to identify downregulated kinases (e.g., MKK4/JNK pathway) .
- Gene knockout: CRISPR-Cas9-mediated deletion of target genes (e.g., MAP2K4) to confirm on-target effects .
Q. What methodologies guide the design of bioisosteric derivatives?
Methodological Answer:
Q. How can researchers ensure batch-to-batch purity for pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
